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molecular formula C9H10ClNO3 B8743850 5-(3-Chloropropoxy)picolinic acid CAS No. 72133-20-1

5-(3-Chloropropoxy)picolinic acid

Cat. No. B8743850
M. Wt: 215.63 g/mol
InChI Key: YQGKMQPCIMTPCB-UHFFFAOYSA-N
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Patent
US04260620

Procedure details

A mixture of 9.0 g of 5-(3-chloropropoxy)-2-pyridinecarboxylic acid methyl ester and 100 ml of 6N-hydrochloric acid is heated on a steam bath for 30 minutes. After that, the solution is cooled and evaporated to a residue. To the residue is added water and the resulting suspension is adjusted to pH 5 with saturated aqueous solution of sodium bicarbonate. The precipitated product is collected, dissolved in ethyl acetate and filtered. The filtrate is evaporated to a small volume. To the concentrate is added hexane to yield 5-(3-chloropropoxy)-2-pyridinecarboxylic acid melting at 120°-121°.
Name
5-(3-chloropropoxy)-2-pyridinecarboxylic acid methyl ester
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][CH2:13][CH2:14][Cl:15])=[CH:7][N:6]=1)=[O:4].Cl>>[Cl:15][CH2:14][CH2:13][CH2:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[N:6][CH:7]=1

Inputs

Step One
Name
5-(3-chloropropoxy)-2-pyridinecarboxylic acid methyl ester
Quantity
9 g
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)OCCCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steam bath for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After that, the solution is cooled
CUSTOM
Type
CUSTOM
Details
evaporated to a residue
ADDITION
Type
ADDITION
Details
To the residue is added water
CUSTOM
Type
CUSTOM
Details
The precipitated product is collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to a small volume
ADDITION
Type
ADDITION
Details
To the concentrate is added hexane

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC=1C=CC(=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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